L-alpha-Methylleucine methyl ester hydrochloride

CAS No.:

Cat. No.: VC20332620

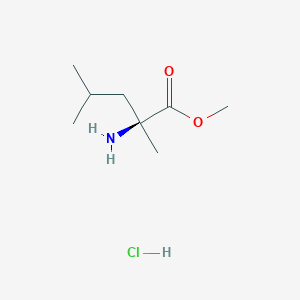

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO2 |

|---|---|

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 |

| Standard InChI Key | CQSAKZIQDKGUOL-QRPNPIFTSA-N |

| Isomeric SMILES | CC(C)C[C@@](C)(C(=O)OC)N.Cl |

| Canonical SMILES | CC(C)CC(C)(C(=O)OC)N.Cl |

Introduction

L-alpha-Methylleucine methyl ester hydrochloride is a synthetic compound belonging to the class of alpha-amino acids. It is characterized by a methyl group at the alpha position of the leucine backbone, which distinguishes it from the naturally occurring amino acid leucine. This compound is primarily used in scientific research and has potential applications in biochemistry and pharmacology due to its unique structural features and biochemical properties.

Synthesis Methods

The synthesis of L-alpha-Methylleucine methyl ester hydrochloride typically involves two main steps:

-

Synthesis of L-alpha-Methylleucine: This can be achieved through various chemical processes, including the use of specific catalysts and reagents to introduce the methyl group at the alpha position.

-

Esterification and Salt Formation: The carboxyl group of L-alpha-Methylleucine is converted into a methyl ester, followed by the formation of the hydrochloride salt. This process often involves the use of methanol and hydrochloric acid under controlled conditions.

Chemical Reactions and Interactions

L-alpha-Methylleucine methyl ester hydrochloride can participate in several chemical reactions, including:

-

Oxidation: Using reagents like potassium permanganate.

-

Reduction: Utilizing lithium aluminum hydride.

-

Nucleophilic Substitution: With ammonia or similar nucleophiles.

Biological and Pharmacological Applications

This compound acts as an allosteric activator of specific amino acid transport systems, enhancing the absorption of essential amino acids in biological systems. It interacts with transport proteins to facilitate amino acid uptake into cells, potentially influencing metabolic pathways related to protein synthesis and cellular metabolism.

Research Findings and Applications

L-alpha-Methylleucine methyl ester hydrochloride is valuable in both academic research and industrial applications due to its unique biochemical properties. Its role in enhancing amino acid transport makes it a subject of interest in studies related to nutrition, biochemistry, and pharmacology.

Comparison with Other Amino Acid Derivatives

Other amino acid derivatives, such as L-Tyrosine methyl ester hydrochloride, have been synthesized and studied for their properties and applications. These compounds often exhibit distinct physical and biological characteristics based on their specific structural modifications .

| Compound | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|

| L-alpha-Methylleucine methyl ester hydrochloride | C8H18ClNO2 | 195.69 g/mol | Not specified |

| L-Tyrosine methyl ester hydrochloride | C11H14ClNO3 | 243.69 g/mol | 190 °C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume